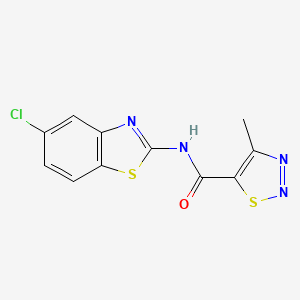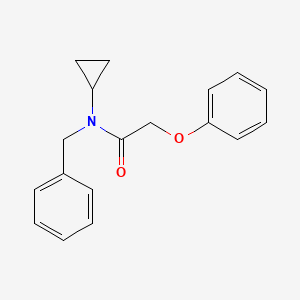![molecular formula C11H12N8O B7547197 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, also known as EPAC or ESI-09, is a small molecule inhibitor that targets exchange protein activated by cyclic AMP (EPAC). EPAC is a signaling protein that plays a crucial role in various physiological processes, including insulin secretion, cardiovascular function, and neuronal development. The inhibition of EPAC by EPAC inhibitors such as ESI-09 has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
ESI-09 binds to the catalytic site of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and inhibits its activity. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Rap1 and Rap2. Inhibition of this compound by ESI-09 prevents the activation of Rap1 and Rap2, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including:
1. Modulation of insulin secretion: Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion from pancreatic beta cells.
2. Regulation of blood pressure: Inhibition of this compound by ESI-09 has been shown to lower blood pressure in hypertensive animal models.
3. Anti-inflammatory effects: ESI-09 has been shown to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. Specificity: ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and does not affect other signaling pathways.
2. Potency: ESI-09 has a high potency and can be used at low concentrations.
3. Availability: ESI-09 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of ESI-09 for lab experiments include:
1. Solubility: ESI-09 has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Stability: ESI-09 is not stable in some solvents and can degrade over time.
3. Off-target effects: Although ESI-09 is a specific inhibitor of this compound, it can have off-target effects in some experiments.
Orientations Futures
There are several future directions for the research on ESI-09 and its potential therapeutic applications. Some of the notable future directions include:
1. Development of more potent and specific 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
2. Investigation of the role of this compound in various diseases and physiological processes.
3. Clinical trials to evaluate the safety and efficacy of this compound inhibitors in humans.
4. Development of targeted drug delivery systems for this compound inhibitors to improve their efficacy and reduce side effects.
5. Investigation of the potential use of this compound inhibitors in combination with other drugs for synergistic effects.
Conclusion:
ESI-09 is a small molecule inhibitor that targets this compound and has potential therapeutic applications in various diseases. The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and cancer. The inhibition of this compound by ESI-09 has been shown to have various biochemical and physiological effects, including modulation of insulin secretion, regulation of blood pressure, and anti-inflammatory effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound inhibitors.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis of ESI-09 include 4-amino-1H-pyrazolo[3,4-d]pyrimidine, ethyl 4-bromopyrazole-3-carboxylate, and 1-bromo-2-chloroethane. The reaction involves the coupling of these starting materials using various reagents and solvents, followed by purification using chromatography techniques.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of ESI-09 include:
1. Diabetes: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide plays a crucial role in insulin secretion from pancreatic beta cells. Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion and improve glucose tolerance in diabetic animal models.
2. Cardiovascular diseases: this compound is involved in various cardiovascular functions, including regulation of blood pressure, cardiac hypertrophy, and angiogenesis. ESI-09 has been shown to have potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
3. Cancer: this compound is involved in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of this compound by ESI-09 has been shown to have anti-cancer effects in various cancer cell lines.
Propriétés
IUPAC Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-2-19-4-7(8(18-19)9(12)20)16-10-6-3-15-17-11(6)14-5-13-10/h3-5H,2H2,1H3,(H2,12,20)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTKJKRPWXVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)

![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)

![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)


![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)